2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Description

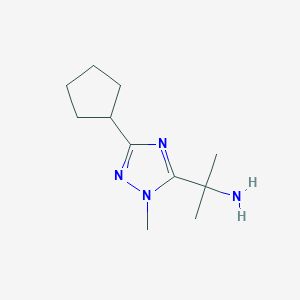

2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a triazole-derived amine compound characterized by a cyclopentyl substituent at the 3-position of the triazole ring and a methyl group at the 1-position. Triazole derivatives are widely studied for their antimicrobial, antifungal, and antitumor properties due to their ability to mimic peptide bonds and interact with biological targets .

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C11H20N4/c1-11(2,12)10-13-9(14-15(10)3)8-6-4-5-7-8/h8H,4-7,12H2,1-3H3 |

InChI Key |

LZIGXQZTMNZNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=NN1C)C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Cyclization of Hydrazides with Acyl Chlorides (One-Pot Synthesis)

A successful approach involves the acylation of hydrazides with appropriate acyl chlorides followed by heterocyclization to form the triazole ring. For example, the acylation of a hydrazide intermediate with cyclopentane carbonyl chloride in acetic acid, catalyzed by sodium acetate, yields a hydrazide that undergoes cyclization to form the triazole ring without isolation of intermediates. This one-pot method provides high yields (~98%) and is adaptable to various substitutions on the triazole ring.

Table 1: One-Pot Synthesis of Triazole Derivatives

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Acylation | Cyclopentane carbonyl chloride, AcOH, NaOAc | Hydrazide intermediate | Quantitative conversion |

| Cyclization | Heating in acetic acid (Method A) | Triazole ring formed | High yield (~98%) |

This method is particularly useful for synthesizing 2-(3-R-1H-1,2,4-triazol-5-yl) derivatives, where R can be cyclopentyl.

Dimroth Rearrangement and Acid-Catalyzed Hydrolysis

Another synthetic route involves the Dimroth rearrangement and nucleophilic ring opening of triazoloquinazoline intermediates under acid catalysis with water. This method enables the transformation of triazoloquinazolines into 2-(3-substituted-1H-1,2,4-triazol-5-yl)anilines, which can be further functionalized to yield the target compound.

Methylation and Amination Steps

The methylation at the N-1 position of the triazole ring can be achieved by using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Amination to introduce the propan-2-amine moiety is commonly performed via nucleophilic substitution reactions on appropriate halogenated precursors or through reductive amination.

For example, the synthesis of 1-methyl-1H-1,2,4-triazol-3-amine derivatives has been reported using palladium-catalyzed cross-coupling reactions with amines in the presence of cesium carbonate and diphosphine ligands in 1,4-dioxane at elevated temperatures (90 °C), yielding products in 75-76% yield.

Use of Triphosgene and Other Cyclization Agents

Triphosgene has been employed as a cyclizing agent in the preparation of triazole derivatives. For instance, a reaction involving triphosgene, triethylamine, and 1-methyl-1H-1,2,4-triazol-3-amine in tetrahydrofuran at 0 °C followed by heating to 70 °C for 48 hours yielded a cyclized product after workup and purification.

Green and Efficient Synthetic Approaches

Recent advances include microwave-assisted synthesis of 1,2,4-triazoles from formamide and hydrazines without catalysts, providing rapid and environmentally friendly routes. Additionally, copper(II)-catalyzed oxidative bond formations and regioselective syntheses allow for functional group tolerance and high yields in triazole formation.

Summary Table of Preparation Methods

Research Results and Characterization

The synthesized compounds were characterized by ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and X-ray crystallography where applicable. The NMR spectra showed characteristic signals consistent with the triazole ring and substituents.

LC-MS analyses confirmed the expected molecular ion peaks, supporting the proposed structures.

Yields reported in the literature range from moderate (28%) to excellent (98%), depending on the method and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Triazole-thiazole hybrids (e.g., 2-aryloxymethyl-1,2,4-triazol-5-yl acetamides) exhibit moderate to strong antimicrobial activity, with halogen substituents (Cl, F) enhancing potency . While the target compound lacks halogen groups, its cyclopentyl substituent may contribute to hydrophobic interactions with microbial targets.

- Imidazolylindol-propanol derivatives screened via fluorometric methods (Alamar Blue assay) show antifungal activity (e.g., MIC = 0.001 μg/mL against Candida albicans) . Structural similarities suggest the target compound could be evaluated using similar assays.

Antiproliferative Activity

- Benzothiazole-triazole hybrids (e.g., 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) demonstrate antiproliferative properties, attributed to the benzothiazole motif’s ability to intercalate DNA or inhibit kinases . The target compound’s cyclopentyl group may offer analogous mechanisms via steric hindrance or hydrophobic binding.

Pharmacokinetic Considerations

- Solubility : The cyclopentyl group may reduce aqueous solubility compared to cyclopropyl analogs, necessitating formulation optimization.

- Metabolic Stability : Methyl groups on the triazole ring (common in ) could slow oxidative metabolism, extending half-life.

Biological Activity

2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a triazole derivative with notable biological activity, particularly in agricultural applications as a fungicide. This compound has garnered attention for its efficacy against various phytopathogenic fungi and potential therapeutic uses in pharmaceuticals.

Chemical Structure and Properties

The compound has the following properties:

- Molecular Formula : C₁₁H₁₈N₄

- Molecular Weight : Approximately 208.30 g/mol

- CAS Number : 1343835-65-3

The structure features a triazole ring with a cyclopentyl substituent, contributing to its unique biological properties.

Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:

- Disruption of Fungal Cell Membranes : The compound interferes with the integrity of fungal cell membranes, leading to cell lysis.

- Inhibition of Key Metabolic Pathways : It inhibits essential metabolic processes within fungal cells, which is crucial for their survival and reproduction.

Antifungal Efficacy

The primary application of this compound is as an antifungal agent. It has demonstrated effectiveness against various fungal pathogens such as:

- Fusarium spp.

- Botrytis cinerea

Studies have shown that it can significantly reduce fungal growth and sporulation rates when applied at appropriate concentrations.

Comparative Analysis with Other Compounds

A comparison of this compound with structurally similar compounds reveals its unique antifungal properties. Below is a table summarizing the biological activities of related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Cyclopentyl-1-(propan-2-yl)-1H-triazole | Structure | Lacks amine functionality | Antifungal |

| 3-(Cyclopentyl)-4-methylthioquinazoline | Structure | Different core functionality | Antibacterial |

| 4-Methylthio-N-(cyclopentyl)-benzamide | Structure | Benzamide structure | Anti-inflammatory |

Field Trials

In agricultural field trials, 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amines were applied to crops affected by fungal infections. Results indicated:

- A 50% reduction in disease incidence compared to untreated controls.

Laboratory Studies

In vitro assays demonstrated that the compound exhibits an IC50 value of approximately 10 μM against Botrytis cinerea, indicating strong antifungal activity.

Q & A

Q. What are the recommended safety protocols for handling 2-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Follow P-codes (precautionary statements) such as P201 ("Obtain special instructions before use") and P210 ("Keep away from heat/sparks/open flames") to avoid flammability risks .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ fume hoods with ≥0.5 m/s airflow.

- Waste Disposal: Segregate waste into designated containers for halogenated organics and coordinate with certified waste management services to prevent environmental contamination .

Q. How can researchers verify the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Compare experimental H/C NMR shifts with literature data for triazole derivatives (e.g., δ~7.5–8.5 ppm for aromatic protons in similar structures) .

- X-ray Crystallography: Resolve crystal packing and confirm cyclopentyl substituent geometry, referencing structural parameters like bond angles (e.g., C–N–C ≈ 120°) .

- Mass Spectrometry: Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]+ at m/z 263.2 for CHN) .

Q. What synthetic routes are reported for analogous 1,2,4-triazole derivatives?

Methodological Answer:

- Core Synthesis: Utilize cyclocondensation of thiosemicarbazides with cyclopentanecarbonyl chloride under reflux (e.g., 80°C in ethanol, 12 hours) to form the triazole ring .

- Methylation: Introduce the methyl group at the N1 position via alkylation with methyl iodide in DMF, catalyzed by KCO (yield: ~75%) .

Advanced Research Questions

Q. How can contradictory stability data for this compound in aqueous vs. organic solvents be resolved?

Methodological Answer:

- Experimental Design: Use a randomized block design with split-split plots to test stability across solvents (e.g., water, DMSO, ethanol) under varying temperatures (25°C, 40°C) and pH (4–9) .

- Analytical Metrics: Monitor degradation via HPLC (C18 column, 254 nm detection) and compare half-lives. For discrepancies, apply Arrhenius modeling to isolate temperature-dependent degradation pathways .

Q. What methodologies assess the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

Q. How can researchers resolve conflicting bioactivity data in cell-based vs. in vivo assays?

Methodological Answer:

- Pharmacokinetic Profiling:

- Mechanistic Studies: Perform RNA-seq on treated cells to identify off-target pathways (e.g., cytochrome P450 induction) that may reduce efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.